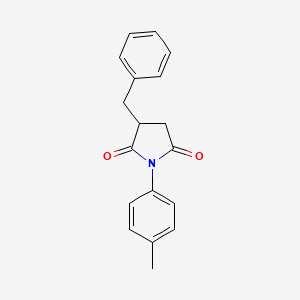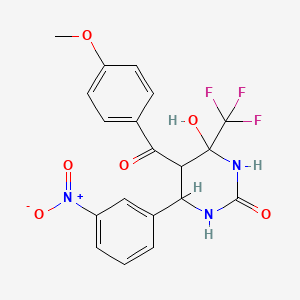![molecular formula C18H18N4O2S B11630701 (5Z)-1-Acetyl-5-{[2-(dimethylamino)-7-methylquinolin-3-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11630701.png)
(5Z)-1-Acetyl-5-{[2-(dimethylamino)-7-methylquinolin-3-YL]methylidene}-2-sulfanylideneimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-1-乙酰基-5-{[2-(二甲基氨基)-7-甲基喹啉-3-基]亚甲基}-2-硫代亚甲基咪唑烷-4-酮是一种复杂的、具有独特结构的有机化合物,它结合了多种官能团。
准备方法
合成路线和反应条件
(5Z)-1-乙酰基-5-{[2-(二甲基氨基)-7-甲基喹啉-3-基]亚甲基}-2-硫代亚甲基咪唑烷-4-酮的合成通常涉及多步有机反应。该过程从喹啉衍生物的制备开始,然后引入二甲基氨基。最后一步是形成咪唑烷酮环,并对化合物进行乙酰化。具体的反应条件,如温度、溶剂和催化剂,对于该化合物的成功合成至关重要。
工业生产方法
该化合物的工业生产可能涉及对合成路线的优化,以最大限度地提高产量和纯度。这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施,以确保一致性和可扩展性。
化学反应分析
反应类型
(5Z)-1-乙酰基-5-{[2-(二甲基氨基)-7-甲基喹啉-3-基]亚甲基}-2-硫代亚甲基咪唑烷-4-酮可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将咪唑烷酮环转化为其他官能团。
取代: 该化合物可以参与亲核或亲电取代反应。
常见试剂和条件
这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂或亲电试剂。反应条件,如温度、pH 值和溶剂选择,对于实现所需的转化至关重要。
主要产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能产生亚砜或砜,而还原可能会产生不同的咪唑烷酮衍生物。
科学研究应用
(5Z)-1-乙酰基-5-{[2-(二甲基氨基)-7-甲基喹啉-3-基]亚甲基}-2-硫代亚甲基咪唑烷-4-酮在科学研究中有多种应用:
化学: 它可以用作合成更复杂分子的构建块。
生物学: 该化合物可能作为生化探针或研究生物过程的工具。
医药: 正在进行研究以探索其作为各种疾病的治疗剂的潜力。
工业: 该化合物可用于开发新材料或作为工业过程中的催化剂。
作用机制
(5Z)-1-乙酰基-5-{[2-(二甲基氨基)-7-甲基喹啉-3-基]亚甲基}-2-硫代亚甲基咪唑烷-4-酮的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质,导致生物途径的调节。确切的途径和分子靶标是正在进行的研究主题。
相似化合物的比较
类似化合物
类似的化合物包括其他喹啉衍生物和咪唑烷酮类分子。例如:
- 喹啉-3-羧酸衍生物
- 咪唑烷-2-酮衍生物
独特性
(5Z)-1-乙酰基-5-{[2-(二甲基氨基)-7-甲基喹啉-3-基]亚甲基}-2-硫代亚甲基咪唑烷-4-酮的独特之处在于它独特地结合了官能团,赋予了它特定的化学和生物学特性。
属性
分子式 |
C18H18N4O2S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
(5Z)-1-acetyl-5-[[2-(dimethylamino)-7-methylquinolin-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H18N4O2S/c1-10-5-6-12-8-13(16(21(3)4)19-14(12)7-10)9-15-17(24)20-18(25)22(15)11(2)23/h5-9H,1-4H3,(H,20,24,25)/b15-9- |
InChI 键 |
RMGUPSBGOQRNHN-DHDCSXOGSA-N |
手性 SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C\3/C(=O)NC(=S)N3C(=O)C)N(C)C |
规范 SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)NC(=S)N3C(=O)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide](/img/structure/B11630647.png)
![methyl (2E)-2-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}hydrazinecarboxylate](/img/structure/B11630651.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630657.png)

![2-[(3-Methylbutyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11630668.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}pentanamide](/img/structure/B11630676.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B11630684.png)

![Ethyl 4-[(3-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11630695.png)
![Ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11630697.png)
![ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630702.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630711.png)
